molecular formula C19H16F3N3O3S B2812876 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 851132-34-8

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2812876
CAS RN: 851132-34-8
M. Wt: 423.41
InChI Key: BUSMCTIOOKVOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the molecular formula C19H16F3N3O3S . Its average mass is 423.409 Da and its monoisotopic mass is 423.086456 Da . It’s not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring attached to a phenyl ring through a sulfanyl group. Additionally, it has a trifluoromethoxy group attached to another phenyl ring .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has highlighted the synthesis and pharmacological potential of various imidazole derivatives, including studies on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives have been evaluated for their binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), revealing compounds with moderate to significant activity in these areas (Faheem, 2018).

Anticonvulsant and Antiprotozoal Activities

Imidazole derivatives have also been synthesized and tested for anticonvulsant activity against seizures induced by maximal electroshock (MES), with certain compounds showing promising results (Aktürk et al., 2002). Additionally, the antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica has been documented, showcasing strong activity that surpasses traditional treatments like metronidazole (Pérez‐Villanueva et al., 2013).

Antioxidant Activity and Coordination Complexes

The antioxidant activity of certain pyrazole-acetamide derivatives has been explored, highlighting their potential for scavenging free radicals and contributing to the body's defense against oxidative stress (Chkirate et al., 2019). Coordination complexes of these compounds have also been synthesized and characterized, revealing their promising antioxidant properties.

Corrosion Inhibition and Metal Interaction

The effectiveness of imidazole derivatives in corrosion inhibition on mild steel in acidic solutions has been studied, showing that these compounds can offer protection against corrosion, which is vital for extending the lifespan of metal structures and components (Prashanth et al., 2021).

properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3S/c1-27-16-4-2-3-14(11-16)25-10-9-23-18(25)29-12-17(26)24-13-5-7-15(8-6-13)28-19(20,21)22/h2-11H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSMCTIOOKVOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

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